3-Nitrophenoxyacetonitrile

Übersicht

Beschreibung

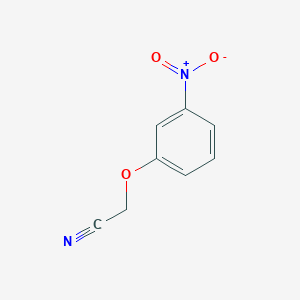

3-Nitrophenoxyacetonitrile is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenoxyacetonitrile structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrophenoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

3-Nitrophenol+Chloroacetonitrile→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrophenoxyacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of amides or ethers.

Reduction: Formation of 3-aminophenoxyacetonitrile.

Oxidation: Formation of various oxidized derivatives, depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Nitrophenoxyacetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it valuable in synthetic organic chemistry.

1.1. Synthesis of Heterocycles

One notable application is in the synthesis of heterocyclic compounds, which are essential in pharmaceutical development. For instance, this compound can be utilized to construct pyridine derivatives through cyclization reactions. A study demonstrated that using this compound as a precursor led to the formation of diverse pyridine derivatives with yields ranging from 63% to 87% .

1.2. Electrochemical Reactions

Recent advancements have highlighted the use of this compound in electrochemical transformations. It has been employed as a cyanomethylation agent, facilitating the formation of complex structures under mild conditions. Electrochemical methods utilizing this compound have shown high functional group compatibility and efficiency .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its biological activities, including potential antimicrobial and anticancer properties.

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compound's nitro group plays a pivotal role in enhancing its reactivity and biological activity, making it a candidate for further pharmacological studies .

2.2. Antimicrobial Properties

Additionally, studies have explored the antimicrobial properties of this compound and its derivatives. The presence of the nitro group is associated with increased antibacterial activity against specific strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Material Science

The compound also finds applications in material science, particularly in the development of polymers and functional materials.

3.1. Polymer Synthesis

This compound can be used as a monomer in polymerization processes, contributing to the creation of specialty polymers with tailored properties for specific applications . Its ability to undergo various chemical modifications makes it suitable for producing materials with enhanced thermal stability and mechanical strength.

5.1. Synthesis of Pyridine Derivatives

In a study by Trofimov et al., this compound was successfully used to synthesize pyridine derivatives through cyclization reactions involving acetylenes and nitriles, yielding products with significant biological activity .

5.2. Antimicrobial Activity Assessment

A comprehensive assessment conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into their mechanism of action .

Wirkmechanismus

The mechanism by which 3-nitrophenoxyacetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the nitrile carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen or carbon-oxygen bonds.

Vergleich Mit ähnlichen Verbindungen

3-Nitrophenol: Shares the nitro group but lacks the nitrile functionality.

Phenoxyacetonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.

4-Nitrophenoxyacetonitrile: Similar structure but with the nitro group in the para position, affecting its reactivity and physical properties.

Uniqueness: 3-Nitrophenoxyacetonitrile is unique due to the combination of the nitro and nitrile groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly for the formation of heterocyclic compounds and other complex structures.

Biologische Aktivität

3-Nitrophenoxyacetonitrile, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and related case studies, supported by relevant research findings.

Chemical Structure and Properties

This compound features a nitro group that significantly influences its biological activity. The presence of the nitro moiety is known to enhance the compound's reactivity and interaction with biological targets, leading to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular components, potentially leading to microbial toxicity .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and interfere with DNA synthesis .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The nitro group contributes to its efficacy by inducing oxidative stress in microbial cells. For instance, studies have shown that compounds with similar structures can effectively target Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Cytotoxicity

While the compound demonstrates promising antimicrobial properties, its cytotoxic effects on human cells require careful evaluation. Preliminary studies suggest that while some derivatives exhibit low cytotoxicity, others may pose risks to normal cells .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Study : A study assessed the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong bactericidal properties .

- Cytotoxic Assessment : A comparative analysis of various nitro-substituted compounds revealed that this compound exhibited lower cytotoxicity against L929 fibroblast cells compared to other nitro compounds, indicating its potential for therapeutic applications while minimizing harm to human tissues .

Eigenschaften

IUPAC Name |

2-(3-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQBVFQJMRSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309652 | |

| Record name | 3-nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19157-84-7 | |

| Record name | NSC212485 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.